molecular formula C24H23N5OS B3682038 N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B3682038
M. Wt: 429.5 g/mol
InChI Key: WTEICMVGTONWET-UHFFFAOYSA-N
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Description

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming the benzotriazole ring.

    Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.

    Amidation: Finally, the compound undergoes amidation with 4-(propan-2-yl)benzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and materials science.

    Biology: Its potential UV-absorbing properties could be explored for use in biological assays or as a protective agent in biological samples.

    Medicine: Research may investigate its potential as a pharmacological agent, particularly in areas requiring UV protection or specific molecular interactions.

    Industry: The compound could be used in the development of UV-protective coatings, plastics, and other materials.

Mechanism of Action

The mechanism of action of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide is likely related to its ability to absorb UV light. The benzotriazole core can absorb UV radiation, preventing it from reaching other molecules and causing damage. This makes it an effective UV stabilizer in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide stands out due to its combination of a benzotriazole core with carbamothioyl and benzamide groups. This unique structure imparts specific properties, such as enhanced UV absorption and potential biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-15(2)17-9-11-18(12-10-17)23(30)26-24(31)25-20-14-22-21(13-16(20)3)27-29(28-22)19-7-5-4-6-8-19/h4-15H,1-3H3,(H2,25,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEICMVGTONWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide

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